molecular formula C12H19NO2 B2440672 N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide CAS No. 2411271-73-1

N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2440672
CAS No.: 2411271-73-1
M. Wt: 209.289
InChI Key: CTYYIKJUAZCICD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, an oxan-4-ylmethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with oxan-4-ylmethyl chloride to form the intermediate N-cyclopropyl-N-(oxan-4-ylmethyl)amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or oxan-4-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its structural features and their interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide: Unique due to its combination of cyclopropyl and oxan-4-ylmethyl groups.

    2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Contains a chromone ring and exhibits different reactivity and biological activities.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar prop-2-enamide structure but different substituents.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both cyclopropyl and oxan-4-ylmethyl groups sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-(oxan-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13(11-3-4-11)9-10-5-7-15-8-6-10/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYYIKJUAZCICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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